molecular formula C17H33N3 B009901 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene CAS No. 106847-76-1

6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene

Cat. No. B009901
M. Wt: 279.5 g/mol
InChI Key: MGKYTFDYDXZTEM-UHFFFAOYSA-N
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Description

“6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene” is a chemical compound that has been used in various chemical reactions . It is a type of diazabicyclo undec-7-ene (DBU) compound .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with 1-Bromoethane in acetonitrile . The reaction mixture is stirred at 60 °C for 48 hours, then cooled to room temperature and the solvent is removed under vacuum . The resulting solid is washed with cyclohexane and dried in a vacuum oven at 70 °C for 24 hours .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1H NMR and 13C NMR spectroscopy . For example, the 1H NMR spectrum of the compound shows signals at δ =1.15(t, 3H), 1.62(m, 6H), 1.97(m, 2H), 2.84(m, 2H), 3.44(m, 4H), 3.55(m, 2H), 3.64(m, 2H) . The 13C NMR spectrum shows signals at δ= 14.03, 20.07, 23.13, 25.94, 27.44, 28.22, 46.34, 48.54, 48.88, 54.34, 166.1906 .


Chemical Reactions Analysis

This compound has been used in various chemical reactions, such as the Knoevenagel condensation . In this reaction, a wide range of carbonyl compounds (aliphatic and aromatic aldehydes, ketones) could react smoothly with methylene active ingredients (malononitrile, ethyl cyanoacetate, diethyl malonate and acetylacetone) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as NMR spectroscopy and CHNS elemental analysis . For example, the water content, purity, and yield of the compound can be determined .

Scientific Research Applications

  • Dehydrochlorination Agent : DBU is an efficient dehydrochlorination agent for organochlorohydrogermanes, aiding in the selective synthesis of digermanes with bulky substituents (Rivière, Castel, Guyot, & Satge, 1985).

  • Synthesis of DBU Derivatives : It reacts with alkyl halides and carbonyl compounds to yield 6-substituted DBU derivatives in good yields (Matsumura, Nishiguchi, Okada, & Yoneda, 1986).

  • Carbon Dioxide Carrier : Lithium 1,8-diazabicyclo[5.4.0]undec-7-en-6-ide, a derivative of DBU, is a novel carbon dioxide carrier transferring the carboxylato moiety to active methylene compounds (Matsumura, Ohba, & Yoneda, 1983).

  • Ligand in Polymerization : DBU serves as a ligand for atom transfer radical polymerization (ATRP) of (meth)acrylates and styrene, producing polymers with controlled molecular weight and low polydispersity indexes (Fournier et al., 2005).

  • Formation of Cyclic Amides : The reaction of DBU with benzyl halides in the presence of water yields cyclic amides (Shi & Shen, 2002).

  • Media for Cellulose Ester Synthesis : DBU can be used as a reaction medium for synthesizing cellulose esters under mild conditions (Yang, Xie, & Liu, 2014).

  • Nucleophilic Catalyst in Esterification : It acts as an effective nucleophilic catalyst for esterification of carboxylic acids with dimethyl carbonate (Shieh, Dell, & Repič, 2002).

  • Regeneration of Arylamines : DBU is efficient for the regeneration of (hetero)arylamines from their acetamides and benzamides (Chakrabarty et al., 2002).

  • Accelerant in Methylation Reactions : It promotes the methylation of phenols, indoles, and benzimidazoles with dimethyl carbonate, accelerating chemical transformations (Shieh, Dell, & Repic, 2001).

  • Reagent in Organic Syntheses : DBU is used as a reagent for dehydrobromination and esterification in organic syntheses (Tomoi, Kato, & Kakiuchi, 1984).

  • Catalyst in Synthesis of Pyridines : DBU efficiently catalyzes the synthesis of highly functionalized pyridines in aqueous ethanol (Mamgain, Singh, & Rawat, 2009).

  • Catalysis in Amidations : It catalyzes N,N'-carbonyldiimidazole-mediated amidations, offering safety and cost advantages (Larrivée-Aboussafy et al., 2010).

  • Reagent for Nucleophilic Addition and Substitution : Salts of DBU with 5-substituted uracils are useful in nucleophilic addition and substitution reactions (Suwiński & Walczak, 2001).

  • Surfactant-Combined Base Catalyst : Polyethylene glycol-bonded DBU (PEG–DBU) is used as a surfactant-combined base catalyst in multi-component syntheses (Shekouhy & Khalafi‐Nezhad, 2015; 2016).

  • Synthesis of Oxadiazoles : DBU mediates the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles (Pardeshi, Patil, & Bobade, 2010).

  • Cycloaddition Catalyst : It catalyzes cycloaddition between CO2 and internal epoxides to form disubstituted cyclic carbonates (Hirose, Qu, Kodama, & Wang, 2018).

  • Addition to Cyano-enones and Ketoesters : DBU-mediated reactions of α-nitroketones with α-cyano-enones and α,β-unsaturated α-ketoesters lead to dihydrofurans and conjugated dienes (Sahoo, Maity, & Pan, 2019).

properties

IUPAC Name

N,N-dibutyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-10-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3/c1-3-5-12-19(13-6-4-2)16-10-7-8-14-20-15-9-11-18-17(16)20/h16H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKYTFDYDXZTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1CCCCN2C1=NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398147
Record name 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene

CAS RN

106847-76-1
Record name 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene
Reactant of Route 2
6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene
Reactant of Route 3
6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene
Reactant of Route 4
6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene
Reactant of Route 5
6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene
Reactant of Route 6
6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene

Citations

For This Compound
8
Citations
T Mizuno, J Takahashi, A Ogawa - Tetrahedron, 2003 - Elsevier
A novel DBU-assisted carbonylation of amines with carbon monoxide and sulfur has been developed for the synthesis of S-alkyl thiocarbamates. In the presence of DBU (1,8-…
Number of citations: 47 www.sciencedirect.com
T Sakai, Y Kawamoto, K Tomioka - The Journal of Organic …, 2006 - ACS Publications
A chiral ligand-controlled conjugate addition reaction of lithium benzyl(trimethylsilyl)amide with tert-butyl enoates gave the corresponding lithium enolates that were then treated with …
Number of citations: 51 pubs.acs.org
T Sakai, H Doi, K Tomioka - Tetrahedron, 2006 - Elsevier
Lithium mesitylmethyl(trimethylsilyl)amide behaved as a nice amination agent in a chiral ligand-controlled conjugate addition reaction of tert-butyl cinnamate to give the conjugate …
Number of citations: 32 www.sciencedirect.com
TJ El‐Baba, CA Lutomski, B Wang… - … in Mass Spectrometry, 2014 - Wiley Online Library
RATIONALE New inlet and vacuum ionization methods provide advantages of specificity, simplicity and speed for the analysis of synthetic polymers and polymer additives directly from …
CEA Kirschhock, D Liang, GV Tendeloo… - Chemistry of …, 2009 - ACS Publications
ZSM-48 and related zeolites are considered to be highly disordered structures. Different polytypes can be clearly distinguished by simulation of high-resolution electron microscopy …
Number of citations: 22 pubs.acs.org
S Trimpin, B Wang - Ambient Ionization Mass Spectrometry, 2014 - books.google.com
Mass spectrometry (MS) is a powerful analytical technology for characterization of soluble materials at a molecular level with high sensitivity. However, many diseases and pathological …
Number of citations: 8 books.google.com
GG Victoria, SR Reddy - New Journal of Chemistry, 2021 - pubs.rsc.org
Nitrogen–chlorine compounds and their derivatives are regarded as important heterocyclic motifs, exhibiting a wide range of synthetic and pharmaceutical applications, such as N-…
Number of citations: 13 pubs.rsc.org
ED Inutan, AK Meher, S Karki, JL Fischer… - Rapid …, 2020 - Wiley Online Library
Rationale New ionization processes have been developed for biological mass spectrometry (MS) in which the matrix lifts the nonvolatile analyte into the gas phase as ions without any …

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